molecular formula C10H12ClNO2 B3208978 (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid CAS No. 1056934-22-5

(2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid

Cat. No.: B3208978
CAS No.: 1056934-22-5
M. Wt: 213.66
InChI Key: HYFOYEOZSRIHPU-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid is an organic compound with a chiral center, making it optically active. This compound is a derivative of phenylalanine, an essential amino acid, and contains a chlorine and a methyl group on the aromatic ring. The presence of these substituents can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2-chloro-4-methylbenzaldehyde.

    Formation of the Intermediate: The aldehyde undergoes a condensation reaction with an appropriate amine to form an imine intermediate.

    Reduction: The imine is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the corresponding amine.

    Amino Acid Formation: The amine is then subjected to a Strecker synthesis, where it reacts with potassium cyanide (KCN) and ammonium chloride (NH4Cl) to form the amino acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxo derivatives.

    Reduction: Reduction reactions can target the aromatic ring or the carboxylic acid group, leading to various reduced forms.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Oxidized derivatives such as ketones or aldehydes.

    Reduction: Reduced forms of the aromatic ring or the carboxylic acid group.

    Substitution: Substituted aromatic compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acid metabolism. Its structural similarity to phenylalanine makes it a useful tool for investigating the function of phenylalanine-related enzymes.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the field of neurology and psychiatry.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with these targets, influencing their activity. The presence of the chlorine and methyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: The parent compound, lacking the chlorine and methyl substituents.

    Tyrosine: Similar to phenylalanine but with a hydroxyl group on the aromatic ring.

    2-chloro-4-methylphenylalanine: A close analog with similar substituents but different stereochemistry.

Uniqueness

(2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid is unique due to its specific stereochemistry and the presence of both chlorine and methyl groups on the aromatic ring. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFOYEOZSRIHPU-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C[C@H](C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
(2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
(2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid
Reactant of Route 6
Reactant of Route 6
(2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.